molecular formula C9H19ClN2OS B6607795 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride CAS No. 2287285-57-6

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride

Cat. No.: B6607795
CAS No.: 2287285-57-6
M. Wt: 238.78 g/mol
InChI Key: IOFLOBIDCSEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with an ethyl group and a sulfanylpropanone moiety, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride typically involves the reaction of 4-ethylpiperazine with 3-chloropropan-1-one in the presence of a suitable base, followed by the addition of hydrogen sulfide to introduce the sulfanyl group. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product. Quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The major product of oxidation is 1-(4-ethylpiperazin-1-yl)-3-sulfonylpropan-1-one.

  • Reduction: The reduction reaction yields 1-(4-ethylpiperazin-1-yl)-3-hydroxypropan-1-one.

  • Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-methylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride

  • 1-(4-ethylpiperazin-1-yl)-3-chloropropan-1-one

  • 1-(4-ethylpiperazin-1-yl)-3-hydroxypropan-1-one

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-2-10-4-6-11(7-5-10)9(12)3-8-13;/h13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFLOBIDCSEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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